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molecular formula C6H8ClNO3 B8331788 Allyloxycarbonylaminoacetyl chloride

Allyloxycarbonylaminoacetyl chloride

Cat. No. B8331788
M. Wt: 177.58 g/mol
InChI Key: GJQIJBRQGLRYBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04656165

Procedure details

5.7 ml of thionyl chloride are added at 0° to 3.18 g of allyloxycarbonylaminoacetic acid. At the same temperature, the mixture is then stirred under a protective gas for 2 hours. It is then diluted with absolute toluene and concentrated in a rotary evaporator. IR (CH2Cl2): 3435, 1800, 1725 cm-1.
Quantity
5.7 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[CH2:5]([O:8][C:9]([NH:11][CH2:12][C:13]([OH:15])=O)=[O:10])[CH:6]=[CH2:7]>C1(C)C=CC=CC=1>[CH2:5]([O:8][C:9]([NH:11][CH2:12][C:13]([Cl:3])=[O:15])=[O:10])[CH:6]=[CH2:7]

Inputs

Step One
Name
Quantity
5.7 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)OC(=O)NCC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
At the same temperature, the mixture is then stirred under a protective gas for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in a rotary evaporator

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C=C)OC(=O)NCC(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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